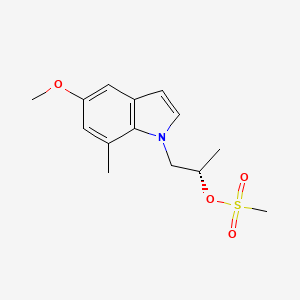
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its methoxy and methyl substitutions on the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions. For instance, methoxy groups can be added using methanol in the presence of a strong acid.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the indole nitrogen with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanesulfonate group, yielding the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Aplicaciones Científicas De Investigación
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets. The methoxy and methyl groups on the indole ring can influence its binding affinity to enzymes or receptors. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1-indanone: Another methoxy-substituted indole derivative with different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Sulfur Compounds: Compounds containing sulfur, such as methanesulfonates, which have similar chemical properties.
Uniqueness
(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-yl methanesulfonate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C14H19NO4S |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
[(2S)-1-(5-methoxy-7-methylindol-1-yl)propan-2-yl] methanesulfonate |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-13(18-3)8-12-5-6-15(14(10)12)9-11(2)19-20(4,16)17/h5-8,11H,9H2,1-4H3/t11-/m0/s1 |
Clave InChI |
SKDSYCLKBCFWKX-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC2=C1N(C=C2)C[C@H](C)OS(=O)(=O)C)OC |
SMILES canónico |
CC1=CC(=CC2=C1N(C=C2)CC(C)OS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
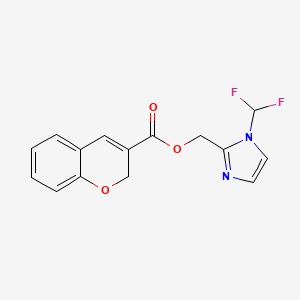
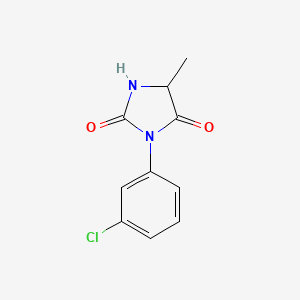

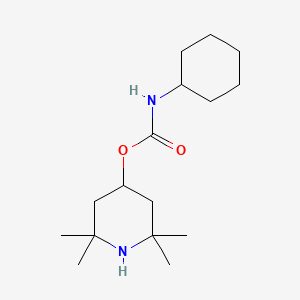
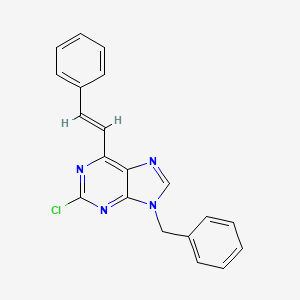
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
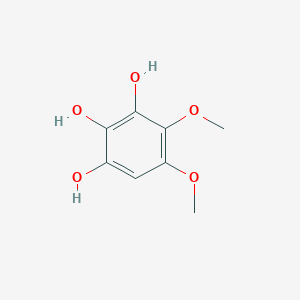

![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

